3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Overview

Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a chemical compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol . It is also known by other names such as 1,4-Benzodioxan , Pyrocatechol ethylene ether , and 1,2-(Ethylenedioxy)benzene .

Synthesis Analysis

Molecular Structure Analysis

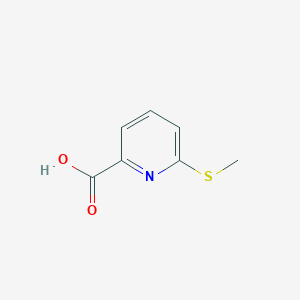

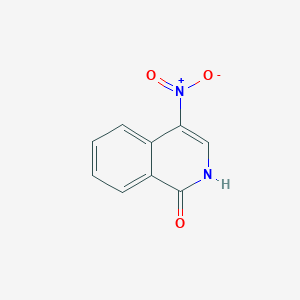

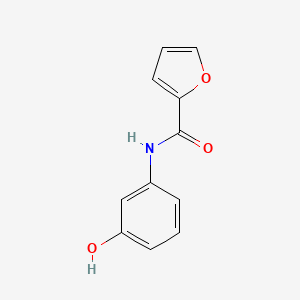

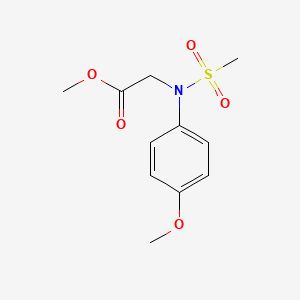

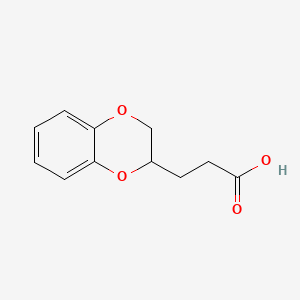

The molecular structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid consists of a benzodioxin ring (1,4-benzodioxin) fused with a propanoic acid moiety. The benzodioxin ring provides rigidity and contributes to its biological properties. For a visual representation, refer to the 2D Mol file or the computed 3D SD file .

Scientific Research Applications

Biocatalysis in Synthesis

The enzyme indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis has been utilized for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral building block. This compound is crucial for the synthesis of therapeutic agents like (S)-doxazosin mesylate and WB 4101, showcasing its importance in the pharmaceutical industry for creating optically active synthons (Mishra et al., 2016).

Organic Synthesis

In organic chemistry, the compound serves as an intermediate for various synthetic reactions. For instance, the reaction between alkyl propiolates and aminophenols or hydroxyphenols, mediated by vinylphosphonium salt, results in the formation of benzodioxin derivatives, underlining the compound's role in creating structurally complex molecules for further chemical exploration (Yavari et al., 2006).

Antibacterial and Antifungal Agents

The synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has been explored for their potential as antibacterial and antifungal agents. This highlights the application of the compound in developing new pharmaceuticals aimed at combating microbial infections (Abbasi et al., 2020).

Quality Control of Pharmaceuticals

Analytical methods have been developed for the quality control of active pharmaceutical ingredients (APIs) derived from benzodioxane compounds. This includes 3-quinolin-4-one propanoic acids, illustrating the compound's significance in ensuring the purity and efficacy of pharmaceutical products (Zubkov et al., 2016).

Anticonvulsant Activity

The exploration of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid for anticonvulsant activity demonstrates the compound's potential in the development of new treatments for epilepsy and other seizure disorders (Arustamyan et al., 2019).

Future Directions

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSELCPGRYREMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |

CAS RN |

69200-76-6 | |

| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.